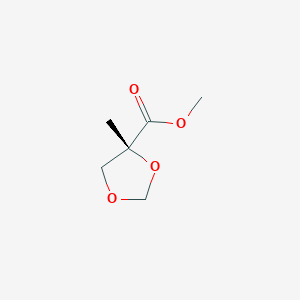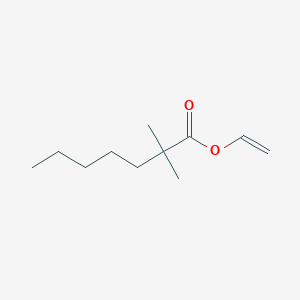
Vinylneononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinylneononanoate is a chemical compound with the molecular formula C11H20O2This compound is a mixture of isomers and is primarily used in various industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vinylneononanoate can be synthesized through the esterification of neononanoic acid with vinyl alcohol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous esterification process. This method involves the use of large-scale reactors where neononanoic acid and vinyl alcohol are continuously fed into the system, and the product is continuously removed. This process ensures high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Vinylneononanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Vinylneononanoate has a wide range of applications in scientific research:
Medicine: Its derivatives are explored for their therapeutic properties.
Wirkmechanismus
The mechanism of action of vinylneononanoate involves its ability to undergo polymerization reactions, forming long-chain polymers that exhibit unique physical and chemical properties. These polymers can interact with various molecular targets, enhancing the material’s durability and resistance to environmental factors .
Vergleich Mit ähnlichen Verbindungen
- Vinyl neodecanoate
- Vinyl laurate
- Vinyl stearate
Comparison: Vinylneononanoate is unique due to its specific molecular structure, which imparts distinct properties such as higher reactivity and better performance in polymerization reactions compared to similar compounds like vinyl neodecanoate and vinyl laurate .
This compound stands out for its versatility and wide range of applications, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C11H20O2 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
ethenyl 2,2-dimethylheptanoate |
InChI |
InChI=1S/C11H20O2/c1-5-7-8-9-11(3,4)10(12)13-6-2/h6H,2,5,7-9H2,1,3-4H3 |
InChI-Schlüssel |
GFMSTQUPERDVHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(C)C(=O)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)

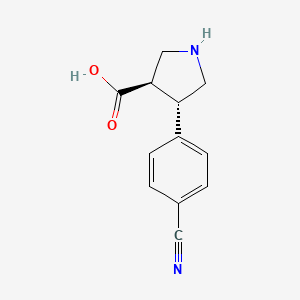
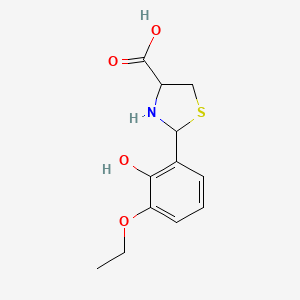
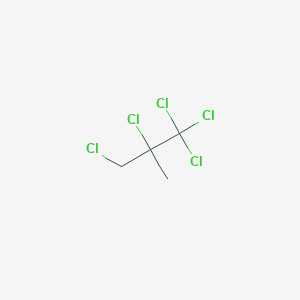
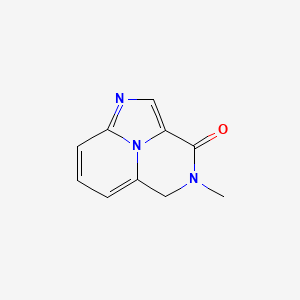
![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)
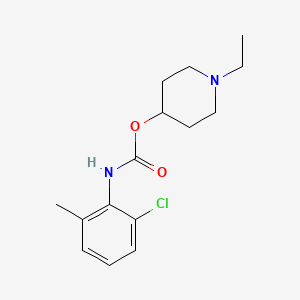
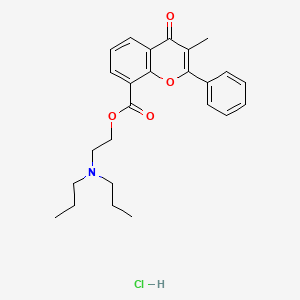
![L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)

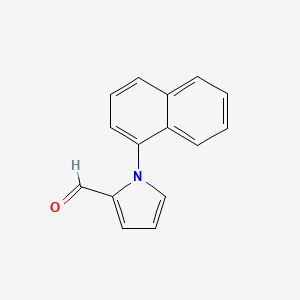
![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
